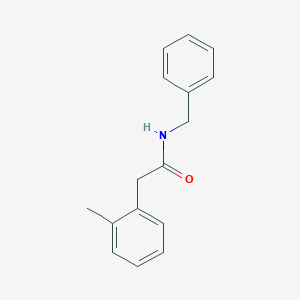

N-benzyl-2-(2-methylphenyl)acetamide

Description

N-Benzyl-2-(2-methylphenyl)acetamide (CAS 40748-53-6) is a substituted acetamide derivative with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol . Its structure comprises a benzyl group attached to the nitrogen of an acetamide backbone and a 2-methylphenyl substituent at the α-carbon (Figure 1). This compound is part of a broader class of N-substituted acetamides, which are studied for their diverse pharmacological and material science applications. Synonyms include N-(o-Tolyl)phenylacetamide and 2-Phenyl-N-(o-tolyl)acetamide .

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-benzyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)11-16(18)17-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

AJZYRYFIKTWSMW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl/Phenoxy Groups

N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide (Li et al., 2008a)

- Molecular Formula: C₁₆H₁₆ClNO₂

- Key Differences: Replaces the 2-methylphenyl group with a 2-chloro-4-methylphenoxy moiety.

- Crystal Structure: Exhibits N–H···O hydrogen bonding between the amide hydrogen and carbonyl oxygen, forming chains along the c-axis. The phenoxy group introduces steric and electronic effects, altering packing efficiency compared to the non-oxygenated parent compound .

N-Benzyl-2-(2,6-dichlorophenoxy)acetamide (Li et al., 2008b)

Tetrahydroisoquinoline-Based Analogues

Several N-benzyl acetamides fused with tetrahydroisoquinoline scaffolds exhibit pharmacological activity as orexin-1 receptor antagonists (Table 1):

Key Trends :

Sulfur-Containing Analogues

N-Benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Molecular Formula: C₂₂H₂₀BrNO₂S

- Key Differences : Incorporates a 4-bromophenylsulfanyl group and a 4-methoxyphenyl substituent.

- Impact : The bromine atom increases molecular weight (442.37 g/mol) and may enhance halogen bonding in crystal lattices .

N-Benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Molecular Formula: C₂₂H₂₀Cl₂NO₂S

Data Tables

Table 1. Comparison of Tetrahydroisoquinoline-Based Analogues

Table 2. Physicochemical Properties of Key Analogues

*Predicted using Molinspiration.

Key Research Findings

Crystal Packing : Halogen and methoxy substituents (e.g., in and ) enhance intermolecular interactions, influencing material properties like melting points and solubility .

Biological Activity: Tetrahydroisoquinoline derivatives () show selectivity for the orexin-1 receptor, with substituent bulk and hydrophobicity critical for binding affinity .

Synthetic Challenges : Low yields in compounds like 52 (7%) highlight the destabilizing effect of highly substituted aromatic rings (e.g., 3,4,5-trimethoxyphenyl) during synthesis .

Preparation Methods

Nucleophilic Acyl Substitution via Chloroacetyl Intermediates

A widely documented method involves the reaction of 2-chloro-N-(2-methylphenyl)acetamide with benzylamine under basic conditions . The chloroacetyl group acts as an electrophilic center, enabling nucleophilic attack by the primary amine of benzylamine. Typical procedures employ sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Procedure :

-

Dissolve 2-chloro-N-(2-methylphenyl)acetamide (1.0 equiv) in anhydrous DMF.

-

Add benzylamine (1.2 equiv) and NaH (1.5 equiv) at 0°C under nitrogen.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Optimization Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–82 |

| Base | NaH | 85 |

| Temperature | 25°C | 82 |

| Reaction Time | 18 hours | 80 |

This method achieves yields exceeding 80% but requires stringent moisture control to prevent hydrolysis of the chloroacetyl intermediate .

Direct Coupling Using Carbodiimide Reagents

The carbodiimide-mediated coupling of 2-(2-methylphenyl)acetic acid and benzylamine is a single-step alternative . Ethyl carbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation, often paired with hydroxybenzotriazole (HOBt) to suppress racemization.

Procedure :

-

Suspend 2-(2-methylphenyl)acetic acid (1.0 equiv) in dichloromethane (DCM).

-

Add EDC (1.2 equiv), HOBt (1.1 equiv), and benzylamine (1.5 equiv).

-

Stir at room temperature for 6–8 hours.

-

Wash with dilute HCl, dry over Na₂SO₄, and evaporate under reduced pressure.

Reagent Efficiency Comparison :

| Coupling Reagent | Activator | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC | HOBt | 75 | 98 |

| DCC | HOBt | 72 | 95 |

| DCC | None | 58 | 90 |

This method is advantageous for scalability but generates stoichiometric urea byproducts, complicating purification .

Multi-Step Synthesis via Protective Group Strategies

Patents describe a protective group approach using benzyl carbamate (Cbz) to prevent unwanted side reactions . The sequence involves:

-

Cbz Protection : React 2-(2-methylphenyl)acetic acid with benzyl chloroformate.

-

Amide Formation : Couple the Cbz-protected acid with benzylamine using EDC/HOBt.

-

Deprotection : Remove the Cbz group via hydrogenolysis with Pd/C.

Critical Data :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A reported protocol combines 2-(2-methylphenyl)acetyl chloride and benzylamine in toluene under microwave conditions :

Conditions :

-

Power: 300 W

-

Temperature: 120°C

-

Time: 20 minutes

-

Yield: 89%

Microwave methods enhance reaction kinetics but require specialized equipment.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported resins (e.g., Wang resin) enable iterative amide bond formation :

-

Immobilize 2-(2-methylphenyl)acetic acid on resin via ester linkage.

-

Treat with benzylamine and EDC/HOBt.

-

Cleave the product using trifluoroacetic acid (TFA).

Advantages :

-

Purity: >95%

-

Scalability: Milligram to gram quantities

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 82 | 18 hours | Moderate | High |

| Carbodiimide Coupling | 75 | 8 hours | Low | Moderate |

| Protective Group Route | 88 | 12 hours | High | High |

| Microwave-Assisted | 89 | 20 minutes | Moderate | Low |

| Solid-Phase | 95 | 24 hours | High | High |

Q & A

Q. What synthetic strategies are optimal for preparing N-benzyl-2-(2-methylphenyl)acetamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the acetamide backbone via condensation of 2-methylphenylamine with activated carbonyl intermediates. Key steps include benzylation at the amide nitrogen and purification via recrystallization or chromatography. Reaction conditions (e.g., solvent choice, temperature, catalysts) significantly influence yields. For example, derivatives like KX2-391 (a Src kinase inhibitor) require substitution at the pyridine or thiazole rings, achieved using coupling agents like EDCI/HOBt .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and conformations. Software like SHELXL refines crystallographic data, resolving hydrogen bonding networks (e.g., N–H⋯O interactions in similar acetamides) . Complementary techniques include NMR (for regiochemical confirmation) and mass spectrometry (for molecular weight validation).

Q. What are the primary biological targets of this compound?

N-benzyl-substituted acetamides exhibit activity against kinases (e.g., Src kinase inhibition in KX2-391) and ion channels. Anticonvulsant derivatives act via voltage-gated sodium channel modulation, as shown in rodent models . Preliminary assays should include enzyme inhibition studies (IC50 determination) and cell-based viability tests.

Advanced Research Questions

Q. How do stereochemical variations impact the biological activity of this compound derivatives?

Stereochemistry critically influences efficacy. For example, (R)-stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide show ED50 values ~20x lower than (S)-isomers in anticonvulsant assays. Chiral HPLC or asymmetric synthesis is required to isolate enantiomers, followed by comparative in vivo testing .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for this compound class?

Discrepancies in SAR often arise from assay variability (e.g., cell lines, dosing protocols). A systematic approach includes:

Q. How can computational tools enhance the design of this compound analogs?

Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution at the acetamide carbonyl), while molecular dynamics simulations assess stability in biological membranes. ADMET prediction tools (e.g., SwissADME) prioritize analogs with favorable pharmacokinetics .

Methodological Recommendations

- Crystallography : Use SHELX suite for refinement, ensuring high-resolution data (<1.0 Å) to resolve subtle conformational differences .

- In Vivo Testing : Employ rodent models (e.g., maximal electroshock test) with rigorous controls for neurotoxicity (rotorod assay) .

- Data Reproducibility : Cross-validate biological results in ≥2 independent labs, reporting mean ± SEM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.